molecular formula C30H50O2 B161935 Campesteryl acetate CAS No. 1900-53-4

Campesteryl acetate

Cat. No. B161935
CAS RN: 1900-53-4
M. Wt: 442.7 g/mol
InChI Key: JOBAYBRAHVTSSW-NTUCOQBPSA-N
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Description

Campesteryl acetate is a natural compound that is found in a variety of plant and animal sources. It is a type of sterol ester that has been studied extensively for its potential use in various scientific applications. Campesteryl acetate is synthesized by the esterification of campesterol with acetic acid, and it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Utilization

  • Synthesis of Campesteryl Acetate: Campesteryl acetate and its epimers have been synthesized starting from optically active compounds. These epimers show different utilization by certain larvae, indicating a potential application in biological studies (Ikan, Markus, & Bergmann, 1970).

Biosynthesis Studies

  • Biosynthesis in Plant Cells: In cultured cells of Amsonia elliptica, campesteryl acetate plays a role in the biosynthesis of 24-methylcholesterols, demonstrating its importance in plant sterol metabolism (Seo et al., 1992).

Enzyme Research

  • Enzyme Immunoassays Utilization: Campesteryl acetate has been used in enzyme immunoassays for determining certain cyclic monophosphates, showcasing its utility in biochemical assays (Pradelles et al., 1989).

Plant Sterol Research

  • Modulation of Cytokine Production: Research on plant sterols including campesteryl acetate has shown their potential in modulating cytokine production in human T cells, indicating immunomodulatory properties (Aherne & O'Brien, 2008).
  • Cytotoxic Components in Plants: The sterols, including campesteryl acetate, isolated from certain plants have demonstrated cytotoxic activities against human carcinoma cell lines, suggesting potential therapeutic applications (Malek et al., 2009).

NMR Spectroscopy Studies

  • NMR Spectroscopy of Sterols: NMR spectroscopy has been utilized to study the spectra of campesteryl acetate and its isomers, providing insights into its structural characteristics (Thompson et al., 1972).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties: Campesteryl acetate has been identified in plants exhibiting antimicrobial and antioxidant activities, indicating its potential in natural product research for medical applications (Achika et al., 2020).

Nutritional and Health Implications

  • Phytosterol Content in Human Tissues: Campesteryl acetate, as a phytosterol, has been measured in human tissues and plasma, providing insights into its role and concentration in human health (Haddad et al., 1970).

properties

CAS RN

1900-53-4

Product Name

Campesteryl acetate

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10,19-21,24-28H,8-9,11-18H2,1-7H3/t20-,21-,24+,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

JOBAYBRAHVTSSW-NTUCOQBPSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

synonyms

campesterol acetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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